
Ethyl (R)-morpholine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-morpholine-3-carboxylate is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images (enantiomers). The ® designation indicates the specific configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-morpholine-3-carboxylate can be synthesized through the esterification of ®-morpholine-3-carboxylic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-morpholine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-morpholine-3-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-morpholine-3-carboxylic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Hydrolysis: ®-morpholine-3-carboxylic acid and ethanol.
Reduction: ®-morpholine-3-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl ®-morpholine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl ®-morpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing ®-morpholine-3-carboxylic acid, which may then interact with its target. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl ®-morpholine-3-carboxylate can be compared with other esters and morpholine derivatives:
Ethyl acetate: A simple ester used as a solvent.
Methyl ®-morpholine-3-carboxylate: A similar ester with a methyl group instead of an ethyl group.
®-Morpholine-3-carboxylic acid: The parent acid of the ester.
The uniqueness of ethyl ®-morpholine-3-carboxylate lies in its specific chiral configuration and the presence of both the morpholine ring and the ester functional group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl (3R)-morpholine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
WQOAAQVACAHQMK-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1COCCN1 |
Canonical SMILES |
CCOC(=O)C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


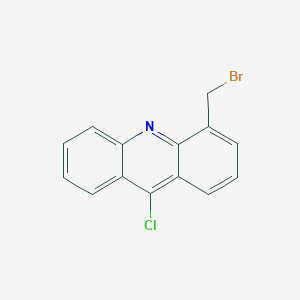

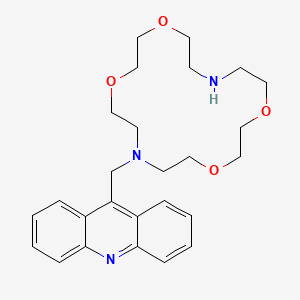
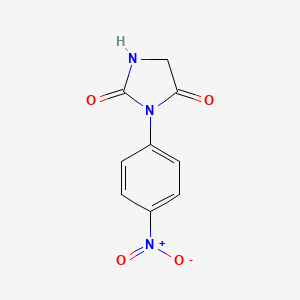

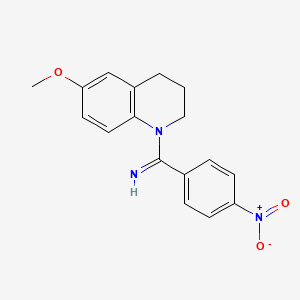

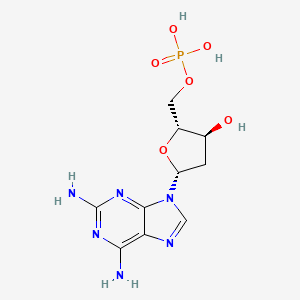
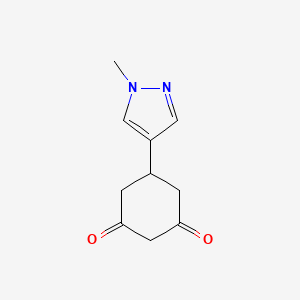
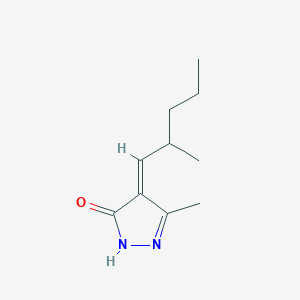
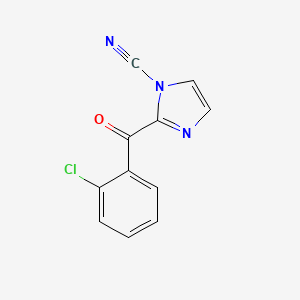
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)
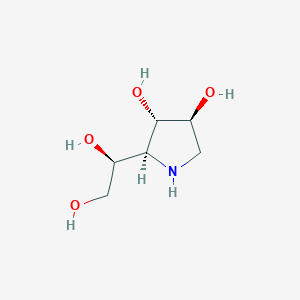
![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
